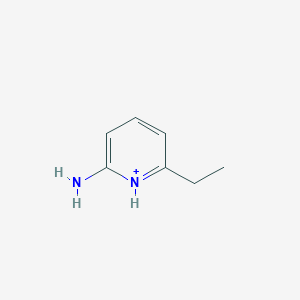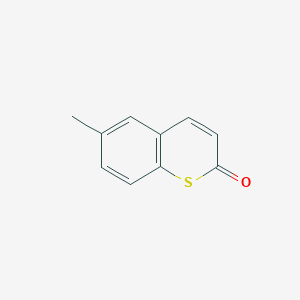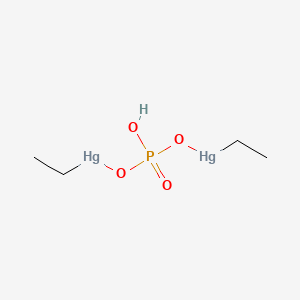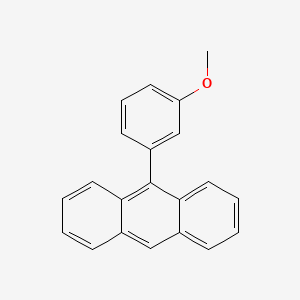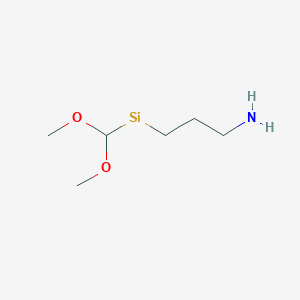![molecular formula C30H46N6O8 B14755775 (E)-(S)-4-[(S)-4-Methyl-2-((S)-3-methyl-2{(S)-2-[(5-methyl-isoxazole-3-carbonyl)-amino]-propionylamino}-butyrylamino)-pentanoylamino]-5-((S)-2-oxo-pyrrolidin-3-YL)-pent-2-enoic acid ethyl ester](/img/structure/B14755775.png)
(E)-(S)-4-[(S)-4-Methyl-2-((S)-3-methyl-2{(S)-2-[(5-methyl-isoxazole-3-carbonyl)-amino]-propionylamino}-butyrylamino)-pentanoylamino]-5-((S)-2-oxo-pyrrolidin-3-YL)-pent-2-enoic acid ethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-(S)-4-[(S)-4-Methyl-2-((S)-3-methyl-2{(S)-2-[(5-methyl-isoxazole-3-carbonyl)-amino]-propionylamino}-butyrylamino)-pentanoylamino]-5-((S)-2-oxo-pyrrolidin-3-YL)-pent-2-enoic acid ethyl ester is a complex organic compound with a unique structure that includes multiple chiral centers and functional groups. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (E)-(S)-4-[(S)-4-Methyl-2-((S)-3-methyl-2{(S)-2-[(5-methyl-isoxazole-3-carbonyl)-amino]-propionylamino}-butyrylamino)-pentanoylamino]-5-((S)-2-oxo-pyrrolidin-3-YL)-pent-2-enoic acid ethyl ester involves multiple steps, each requiring precise control of reaction conditions to ensure the correct stereochemistry and functional group transformations. The general synthetic route can be outlined as follows:
Formation of the Isoxazole Ring: The synthesis begins with the formation of the 5-methyl-isoxazole-3-carbonyl group. This can be achieved through a cyclization reaction involving appropriate precursors under acidic or basic conditions.
Peptide Bond Formation: The next step involves the formation of peptide bonds between the isoxazole-containing amino acid and other amino acid derivatives. This is typically carried out using coupling reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a base like N-methylmorpholine (NMM).
Introduction of the Pyrrolidinone Ring: The pyrrolidinone ring is introduced through a cyclization reaction involving the appropriate amino acid derivative. This step requires careful control of temperature and pH to ensure the correct formation of the ring.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester. This can be achieved using reagents such as thionyl chloride (SOCl2) or dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis procedures. This requires optimization of reaction conditions, purification methods, and quality control measures to ensure the consistency and purity of the final product. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are commonly used for quality control.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl and methylene groups. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out on the carbonyl groups and double bonds. Typical reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester and amide groups. Reagents such as sodium methoxide (NaOMe) and ammonia (NH3) are commonly used.
Hydrolysis: The ester and amide groups can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids and amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Sodium methoxide (NaOMe), ammonia (NH3)
Hydrolysis: Hydrochloric acid (HCl), sodium hydroxide (NaOH)
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols, alkanes
Substitution: Substituted esters and amides
Hydrolysis: Carboxylic acids, amines
Wissenschaftliche Forschungsanwendungen
(E)-(S)-4-[(S)-4-Methyl-2-((S)-3-methyl-2{(S)-2-[(5-methyl-isoxazole-3-carbonyl)-amino]-propionylamino}-butyrylamino)-pentanoylamino]-5-((S)-2-oxo-pyrrolidin-3-YL)-pent-2-enoic acid ethyl ester has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. It is used in various bioassays to evaluate its effects on different biological systems.
Medicine: The compound is investigated for its potential therapeutic applications. It is studied for its ability to interact with specific molecular targets and pathways, making it a candidate for drug development.
Industry: The compound is used in the development of new materials and chemical processes. Its unique properties make it a valuable component in various industrial applications.
Wirkmechanismus
The mechanism of action of (E)-(S)-4-[(S)-4-Methyl-2-((S)-3-methyl-2{(S)-2-[(5-methyl-isoxazole-3-carbonyl)-amino]-propionylamino}-butyrylamino)-pentanoylamino]-5-((S)-2-oxo-pyrrolidin-3-YL)-pent-2-enoic acid ethyl ester involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- **(E)-(S)-4-[(S)-4-Methyl-2-((S)-3-methyl-2{(S)-2-[(5-methyl-isoxazole-3-carbonyl)-amino]-propionylamino}-butyrylamino)-pentanoylamino]-5-((S)-2-oxo-pyrrolidin-3-YL)-pent-2-enoic acid methyl ester
- **(E)-(S)-4-[(S)-4-Methyl-2-((S)-3-methyl-2{(S)-2-[(5-methyl-isoxazole-3-carbonyl)-amino]-propionylamino}-butyrylamino)-pentanoylamino]-5-((S)-2-oxo-pyrrolidin-3-YL)-pent-2-enoic acid propyl ester
- **(E)-(S)-4-[(S)-4-Methyl-2-((S)-3-methyl-2{(S)-2-[(5-methyl-isoxazole-3-carbonyl)-amino]-propionylamino}-butyrylamino)-pentanoylamino]-5-((S)-2-oxo-pyrrolidin-3-YL)-pent-2-enoic acid butyl ester
Uniqueness
The uniqueness of (E)-(S)-4-[(S)-4-Methyl-2-((S)-3-methyl-2{(S)-2-[(5-methyl-isoxazole-3-carbonyl)-amino]-propionylamino}-butyrylamino)-pentanoylamino]-5-((S)-2-oxo-pyrrolidin-3-YL)-pent-2-enoic acid ethyl ester lies in its specific combination of functional groups and stereochemistry. This unique structure imparts specific biological activities and chemical reactivity, making it distinct from other similar compounds. The presence of the ethyl ester group, in particular, can influence the compound’s solubility, stability, and interaction with biological targets.
Eigenschaften
Molekularformel |
C30H46N6O8 |
|---|---|
Molekulargewicht |
618.7 g/mol |
IUPAC-Name |
ethyl (E,4S)-4-[[(2S)-4-methyl-2-[[(2S)-3-methyl-2-[[(2S)-2-[(5-methyl-1,2-oxazole-3-carbonyl)amino]propanoyl]amino]butanoyl]amino]pentanoyl]amino]-5-[(3S)-2-oxopyrrolidin-3-yl]pent-2-enoate |
InChI |
InChI=1S/C30H46N6O8/c1-8-43-24(37)10-9-21(15-20-11-12-31-27(20)39)33-28(40)22(13-16(2)3)34-30(42)25(17(4)5)35-26(38)19(7)32-29(41)23-14-18(6)44-36-23/h9-10,14,16-17,19-22,25H,8,11-13,15H2,1-7H3,(H,31,39)(H,32,41)(H,33,40)(H,34,42)(H,35,38)/b10-9+/t19-,20-,21+,22-,25-/m0/s1 |
InChI-Schlüssel |
LIVSSCDUYUOZEL-GLXPMXKMSA-N |
Isomerische SMILES |
CCOC(=O)/C=C/[C@H](C[C@@H]1CCNC1=O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C)NC(=O)C2=NOC(=C2)C |
Kanonische SMILES |
CCOC(=O)C=CC(CC1CCNC1=O)NC(=O)C(CC(C)C)NC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C2=NOC(=C2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


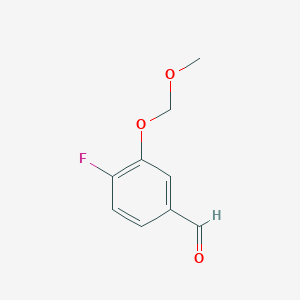
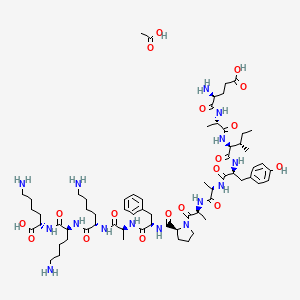

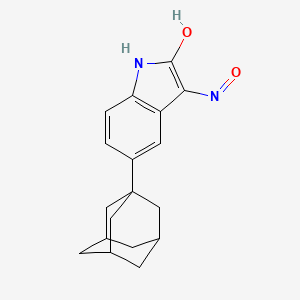

![butyl 2-[2-[2-[[2-hydroxy-4-(N'-hydroxycarbamimidoyl)phenyl]sulfonylamino]ethyl]-5-(2-methylsulfonylphenyl)phenoxy]acetate;hydrochloride](/img/structure/B14755719.png)
![L-Glutamic acid,N-[(phenylmethoxy)carbonyl]-,1,5-bis(1,1-dimethylethyl)ester](/img/structure/B14755726.png)
![2,3-Dithiaspiro[4.5]decane](/img/structure/B14755741.png)
